molecular formula C20H21N5O B2726297 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide CAS No. 1797244-38-2

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide

Cat. No. B2726297
CAS RN: 1797244-38-2
M. Wt: 347.422
InChI Key: ZVJFWMWTCLTUDS-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a pyridine ring, an indazole ring, and a nicotinamide group. These groups are common in many biologically active compounds, including pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Typically, such syntheses might involve reactions like nucleophilic substitution, reduction, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridine and indazole rings) would contribute to the compound’s stability. The nicotinamide group could participate in hydrogen bonding, which might affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution, while the nicotinamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability could be influenced by the presence of aromatic rings .

Scientific Research Applications

Fragmentation and Ion Formation Studies

Research by Ziegler et al. (2021) focused on the dissociative electron attachment to nicotinamide, highlighting its roles in metabolic processes and as a radiosensitizer in tumor therapy. This study provided insights into the formation and fragmentation of ions, predicting the generation of neutral fragments such as pyridine derivatives, which could have implications for understanding molecular interactions in biological systems (Ziegler et al., 2021).

Enzymatic Inhibition for Disease Treatment

Babault et al. (2018) discovered a bisubstrate NNMT inhibitor that could lead to developing more potent and selective inhibitors. The structural analysis of this inhibitor in complex with NNMT could aid in understanding the enzyme's role in physiology and pathophysiology, offering a new approach to treating diseases associated with NNMT overexpression (Babault et al., 2018).

Novel Compounds for Diabetes Treatment

Sabnis (2021) described novel pyrimidine-5-carboxamide compounds as NNMT inhibitors for treating diabetes, metabolic syndrome, and chronic kidney disease. This study's findings underscore the potential therapeutic applications of targeting NNMT activity in managing these conditions (Sabnis, 2021).

Crystallographic Analysis for Molecular Understanding

Quiroa-Montalván et al. (2013) conducted a crystallographic analysis of a nicotinamide compound, providing detailed insights into molecular interactions and structural conformations. This type of analysis is crucial for designing new compounds with specific biological activities (Quiroa-Montalván et al., 2013).

Exploration of Metabolic Pathways

Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials, focusing on green chemistry approaches. Understanding these production methods is essential for developing sustainable practices in chemical manufacturing and could inform the synthesis of related compounds, including N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide (Lisicki et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and altering their activity. The specific effects of this compound would depend on which proteins it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical .

properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(15-6-5-10-21-14-15)23-12-13-25-18-9-2-1-7-16(18)19(24-25)17-8-3-4-11-22-17/h3-6,8,10-11,14H,1-2,7,9,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJFWMWTCLTUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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